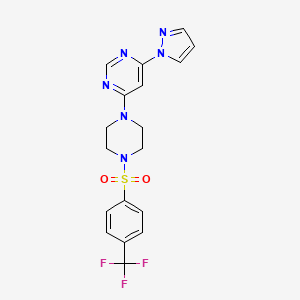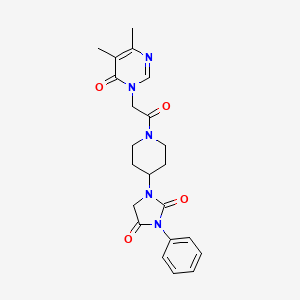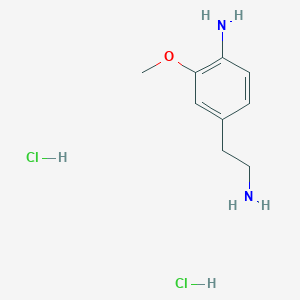![molecular formula C18H18N2O3 B2363710 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 921889-85-2](/img/structure/B2363710.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide, also known as MIAMI, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MIAMI is a synthetic compound that belongs to the class of benzodiazepines and has been shown to exhibit anxiolytic and antidepressant-like properties in animal models.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Dibenzoxazepinones, such as the compound , play a crucial role in the search for pharmaceutically active compounds. Researchers have synthesized and evaluated various dibenzoxazepinones for their biological activities. These compounds serve as building blocks for designing novel drugs due to their diverse pharmacological potential .
Organic Synthesis and Green Chemistry
The catalytic C–H amination strategy allows the direct transformation of inert aromatic C–H bonds into C–N bonds. Hypervalent-iodine-catalyzed oxidative C–H amination, using μ-oxo hypervalent iodine, provides an efficient route to access dibenzoxazepinone frameworks. Researchers have successfully employed this method for intramolecular oxidative C–H amination of O-aryl salicylamides, enabling the synthesis of dibenzoxazepinone derivatives with various functional groups .
Antitubercular Activity Research
While not directly studied for antitubercular activity, heterocyclic compounds related to dibenzoxazepinones have shown promise. For instance, indole derivatives, which share some structural features with dibenzoxazepinones, have been investigated for their in vitro antitubercular activity . Further exploration of dibenzoxazepinones in this context could be valuable.
Antioxidant Properties
Certain natural compounds derived from dibenzoxazepinones exhibit antioxidant effects. For example, a diastereomeric mixture of 5-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid methyl ester displayed significant inhibitory effects on superoxide anion generation by human neutrophils . Investigating similar properties in our compound of interest may yield interesting results.
Flavor Chemistry and Food Industry
Sulfur-containing heterocyclic compounds, including dibenzoxazepinones, are used to flavor food products. While this specific compound hasn’t been directly studied for flavor applications, its structural features may contribute to flavor profiles in certain contexts .
Material Science and Biomedical Studies
The unique structure of our compound suggests potential applications in material science. Researchers could explore its use in designing functional materials, sensors, or drug delivery systems. Additionally, its interactions with biological systems warrant investigation for potential biomedical applications.
Wirkmechanismus
Target of Action
The primary target of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide, also known as 2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide, is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric disorders.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway . These pathways are involved in the regulation of emotions, memory, and motor functions.
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can result in various molecular and cellular effects. It may help in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Zukünftige Richtungen
The future directions for research on “N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its activity .
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)17(21)19-12-8-9-15-13(10-12)18(22)20(3)14-6-4-5-7-16(14)23-15/h4-11H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYDZIRTOSGIDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)

![(Z)-2-(2-iodobenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2363639.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2363641.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363644.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)